molecular formula C22H28N2O2 B14844532 2-Biphenyl-4-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester

2-Biphenyl-4-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B14844532
M. Wt: 352.5 g/mol
InChI Key: FHFDFWCTWZTICD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-BIPHENYL-4-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a biphenyl group, a piperazine ring, and a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-BIPHENYL-4-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate more environmentally friendly reagents and solvents to minimize waste and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-2-BIPHENYL-4-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, nucleophiles

Major Products Formed

    Oxidation: Biphenyl ketones, biphenyl carboxylic acids

    Reduction: Alcohols

    Substitution: N-alkylated piperazines

Mechanism of Action

The mechanism of action of ®-2-BIPHENYL-4-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-BIPHENYL-4-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is unique due to the presence of the tert-butyl ester group, which enhances its lipophilicity and may improve its ability to cross cell membranes. Additionally, the combination of the biphenyl group and piperazine ring provides a versatile scaffold for further functionalization and optimization in drug development .

Properties

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

tert-butyl 2-[(4-phenylphenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C22H28N2O2/c1-22(2,3)26-21(25)24-14-13-23-16-20(24)15-17-9-11-19(12-10-17)18-7-5-4-6-8-18/h4-12,20,23H,13-16H2,1-3H3

InChI Key

FHFDFWCTWZTICD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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